molecular formula C15H21NO2 B14501338 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one CAS No. 64417-39-6

1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one

Cat. No.: B14501338
CAS No.: 64417-39-6
M. Wt: 247.33 g/mol
InChI Key: VNKOMIQGFQLSQT-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further connected to an ethanone group

Preparation Methods

One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride to form an intermediate, which is then subjected to further reactions to introduce the piperidine ring and the methoxy group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one can be compared with similar compounds such as apocynin (1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one) and acetanisole (1-(4-Methoxyphenyl)ethan-1-one). These compounds share structural similarities but differ in their functional groups and chemical properties . For instance, apocynin has a hydroxy group, which imparts different reactivity and biological activity compared to the methoxy group in this compound .

Properties

IUPAC Name

1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(17)15(7-9-16(2)10-8-15)13-5-4-6-14(11-13)18-3/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOMIQGFQLSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10794741
Record name 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10794741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64417-39-6
Record name 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10794741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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